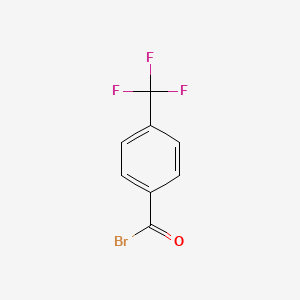

4-(Trifluoromethyl)benzoyl bromide

Description

Pervasiveness and Unique Attributes of the Trifluoromethyl Moiety in Organic Compounds

The trifluoromethyl (–CF3) group is one of the most important fluorine-containing substituents in modern organic chemistry. Its widespread use is attributed to a unique combination of electronic and steric properties. The high electronegativity of the fluorine atoms makes the –CF3 group a strong electron-withdrawing moiety, which can significantly influence the reactivity and acidity of a molecule.

Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. innospk.com Its lipophilicity is another key attribute, aiding in the transport of molecules across biological membranes. nih.gov The replacement of a methyl group with a trifluoromethyl group can lead to profound changes in a compound's biological activity, a strategy frequently employed in drug discovery. innospk.comnih.gov Notable drugs containing this group include the antidepressant fluoxetine (Prozac) and the anti-inflammatory celecoxib (Celebrex). innospk.com

The Foundational Role of Acyl Bromides in Synthetic Organic Chemistry

Acyl halides, with the general formula R-CO-X, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. chemicalbook.com Acyl bromides (X = Br) are particularly reactive acylating agents, surpassed in reactivity only by acyl iodides. This high reactivity stems from the nature of the carbon-bromine bond and the excellent leaving group ability of the bromide ion.

They are key intermediates in a multitude of organic transformations, most notably in acylation reactions to form esters, amides, and ketones. chemicalbook.com For instance, they react readily with alcohols to yield esters and with amines to produce amides, both of which are fundamental linkages in many pharmaceuticals and polymers. chemicalbook.com The enhanced reactivity of acyl bromides compared to their more common chloride counterparts can be advantageous in syntheses where milder reaction conditions or faster reaction times are required. thermofisher.com However, this heightened reactivity also means they are highly sensitive to moisture, readily hydrolyzing back to the corresponding carboxylic acid. sigmaaldrich.com

Rationale for Academic Inquiry into 4-(Trifluoromethyl)benzoyl bromide as a Central Research Target

The academic and industrial interest in this compound lies at the intersection of the advantageous properties of the trifluoromethyl group and the synthetic utility of the acyl bromide functional group. This compound serves as a valuable building block for the introduction of the 4-(trifluoromethyl)benzoyl moiety into a wide array of molecular scaffolds.

While specific research detailing the properties and applications of this compound is limited, its significance can be inferred from the extensive use of its close analogue, 4-(trifluoromethyl)benzoyl chloride. The rationale for its investigation is clear: it provides a highly reactive tool for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of the 4-trifluoromethylphenyl group can impart desirable characteristics such as enhanced biological activity, improved metabolic stability, and tailored electronic properties to the target molecule. The acyl bromide function ensures that the incorporation of this valuable group can be achieved efficiently, often under mild conditions. Therefore, this compound represents a key reagent for chemists seeking to create new functional molecules with precisely engineered properties.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following table presents the properties of its close and more extensively studied analogue, 4-(Trifluoromethyl)benzoyl chloride. The properties of the bromide are expected to be similar, with slight variations in molecular weight, density, and boiling point.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzoyl Chloride

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClF3O |

| Molecular Weight | 208.56 g/mol |

| Appearance | Liquid |

| Density | 1.404 g/mL at 25 °C |

| Boiling Point | 188-190 °C |

| Refractive Index | n20/D 1.476 |

Data sourced from sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

112812-10-9 |

|---|---|

Molecular Formula |

C8H4BrF3O |

Molecular Weight |

253.02 g/mol |

IUPAC Name |

4-(trifluoromethyl)benzoyl bromide |

InChI |

InChI=1S/C8H4BrF3O/c9-7(13)5-1-3-6(4-2-5)8(10,11)12/h1-4H |

InChI Key |

QGWYGNFKMBIREP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Br)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 Trifluoromethyl Benzoyl Bromide

Precursor Selection and Synthesis Strategies for 4-(Trifluoromethyl)benzoic Acid Derivatives

The primary precursor for the synthesis of 4-(trifluoromethyl)benzoyl bromide is 4-(trifluoromethyl)benzoic acid. This compound serves as a fundamental building block in life science-related research and organic synthesis. medchemexpress.com The trifluoromethyl (-CF3) group is crucial as its incorporation into molecules can enhance properties like metabolic stability and binding affinity. nbinno.com

The synthesis of 4-(trifluoromethyl)benzoic acid and its derivatives can be achieved through various strategies. A common method involves the oxidation of the corresponding toluene derivative. The conventional synthesis of benzotrifluorides often starts with radical chlorination of toluene derivatives, followed by a chlorine-fluorine exchange, although this method is typically limited to compounds that can withstand harsh reaction conditions. nih.gov More modern approaches for synthesizing arenecarboxylic acids include palladium-catalyzed hydroxycarbonylation of aryl halides, which can be performed at room temperature and atmospheric pressure, offering a scalable and operationally simple method. organic-chemistry.org Another advanced technique is the nickel-catalyzed carboxylation of aryl chlorides using CO2 at atmospheric pressure. organic-chemistry.org

The selection of the precursor is critical, as the trifluoromethyl group influences the reactivity of the aromatic ring and the carboxylic acid moiety. For instance, 4-(Trifluoromethyl)benzoic acid has been utilized in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates through coupling reactions, highlighting its role as a versatile starting material. medchemexpress.com

Table 1: Selected Precursors and Their Synthetic Relevance

| Precursor Compound | Key Features | Common Synthetic Routes to Precursor |

| 4-(Trifluoromethyl)benzoic acid | Primary starting material for direct bromination. The -CF3 group is a strong electron-withdrawing group. | Oxidation of 4-(trifluoromethyl)toluene; Palladium-catalyzed carbonylation of 4-bromobenzotrifluoride. organic-chemistry.org |

| 4-Bromobenzotrifluoride | Can be converted to the target carboxylic acid via carboxylation reactions. | Halogenation of trifluoromethylbenzene. |

| 4-(Trifluoromethyl)benzyl alcohol | Can be oxidized to the corresponding carboxylic acid. | Reduction of 4-(trifluoromethyl)benzoic acid or its esters. |

Direct Bromination Approaches for Carboxylic Acid Functionalization to Acyl Bromides

The conversion of the carboxylic acid group in 4-(trifluoromethyl)benzoic acid to an acyl bromide is a key step. Acyl bromides are important intermediates in organic synthesis, acting as potent acylating agents. fiveable.me Several classical and modern reagents are employed for this transformation.

Traditionally, reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are used to synthesize acyl bromides from carboxylic acids. fiveable.me The Hell-Volhard-Zelinskii reaction, which is used for the α-bromination of carboxylic acids, proceeds via the initial formation of an acyl bromide using PBr₃. manac-inc.co.jplibretexts.orglibretexts.org This intermediate is more readily enolized than the carboxylic acid itself, facilitating the subsequent α-bromination. libretexts.orglibretexts.org Although the primary goal of the HVZ reaction is different, the initial conversion step is directly applicable to the synthesis of acyl bromides.

More contemporary and milder methods have also been developed. Acyl bromides can be generated in high yields under mild conditions from the corresponding carboxylic acid using a combination of N-bromosuccinimide (NBS) and triphenylphosphine (Ph₃P). researchgate.net Another efficient method utilizes ethyl tribromoacetate and triphenylphosphine at room temperature under neutral conditions. researchgate.net These methods are often preferred as they avoid the harsh conditions and corrosive byproducts associated with traditional reagents.

Table 2: Comparison of Reagents for Direct Bromination of Carboxylic Acids

| Reagent/System | Reaction Conditions | Advantages | Disadvantages |

| Phosphorus Tribromide (PBr₃) | Typically neat or in an inert solvent, may require heating. | Readily available and effective for many substrates. libretexts.org | Generates phosphorous acid as a byproduct, can be harsh. |

| Thionyl Bromide (SOBr₂) | Often used neat or in solvents like CH₂Cl₂ or CHCl₃. | Gaseous byproducts (SO₂ and HBr) are easily removed. | Highly corrosive and moisture-sensitive. fiveable.me |

| N-Bromosuccinimide (NBS) / Triphenylphosphine (Ph₃P) | Mild conditions, often at room temperature in an inert solvent. | High yields, neutral conditions, avoids strong acids. researchgate.net | Requires removal of triphenylphosphine oxide byproduct. |

| Ethyl Tribromoacetate / Triphenylphosphine (Ph₃P) | Room temperature, neutral conditions. | Efficient for both aromatic and aliphatic carboxylic acids. researchgate.net | Stoichiometric use of reagents. |

Advanced Catalytic Systems for the Formation of Trifluoromethylated Acyl Halides

The development of catalytic systems for the synthesis of acyl halides represents a significant advancement, offering improved efficiency and sustainability. While direct catalytic bromination of carboxylic acids is an emerging area, principles from related catalytic transformations can be applied.

Catalytic approaches often focus on the synthesis of acyl fluorides and chlorides. For example, a general palladium-catalyzed carbonylative synthesis of acyl fluorides from organic halides has been developed that utilizes visible light photoexcitation. organic-chemistry.org Similarly, copper-catalyzed carbonylative coupling strategies can produce acyl fluorides under photoirradiation at ambient temperature and mild CO pressure. organic-chemistry.org These methods highlight the potential for transition metal catalysis in the synthesis of acyl halides.

For trifluoromethylated compounds specifically, Lewis acid-catalyzed methods have been shown to be effective in other transformations. For instance, the electrophilic trifluoromethylation of ketene silyl acetals can be catalyzed by trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf₂) under very mild conditions. organic-chemistry.org While this reaction forms a C-CF₃ bond rather than a C-Br bond, it demonstrates the utility of catalysis in reactions involving trifluoromethylated substrates.

The development of cooperative catalysis, such as the combination of N-heterocyclic carbene (NHC) and photoredox catalysis, has enabled the synthesis of β-trifluoromethylated ketones. nih.gov Such multi-catalyst systems could potentially be adapted for the activation of carboxylic acids towards halogenation, providing a future direction for the synthesis of compounds like this compound.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.com

Key areas for greening the synthesis include:

Alternative Reagents: Replacing hazardous reagents like PBr₃ and SOBr₂ with safer alternatives is a primary goal. The use of NBS/Ph₃P represents a step in this direction, as it operates under milder and neutral conditions. researchgate.net

Catalysis: Shifting from stoichiometric reagents to catalytic systems significantly improves atom economy and reduces waste. The development of catalytic methods for acyl halide formation is a key research area in green chemistry. jddhs.com

Solvent Selection: Traditional syntheses may use chlorinated or polar aprotic solvents like DMF. Green chemistry encourages the use of more benign solvents or, ideally, solvent-free conditions. jddhs.comsemanticscholar.org For instance, reactions can be performed neat by grinding reagents together, often with microwave irradiation to accelerate the reaction and improve yields. semanticscholar.orgwjpmr.com

Energy Efficiency: Innovative techniques such as microwave-assisted synthesis and continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comunibo.it Flow systems also offer advantages in safety and scalability. unibo.it

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of the pharmaceutical and chemical industries to reduce their environmental footprint. jddhs.com

Table 3: Green Chemistry Approaches for Acyl Bromide Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefit |

| Atom Economy | Use of stoichiometric PBr₃, leading to phosphorus acid waste. | Catalytic conversion (hypothetical). | Higher efficiency, less waste. jddhs.com |

| Safer Solvents | Use of chlorinated solvents (e.g., CHCl₃) or DMF. | Use of greener solvents (e.g., EtOAc) or solvent-free conditions. semanticscholar.orgunibo.it | Reduced toxicity and environmental impact. |

| Hazardous Reagent Reduction | Use of corrosive and hazardous SOBr₂ or PBr₃. | Milder reagent systems like NBS/Ph₃P. researchgate.net | Improved safety profile. |

| Energy Efficiency | Conventional heating with long reaction times. | Microwave-assisted synthesis or continuous flow processing. semanticscholar.orgunibo.it | Reduced energy consumption and faster reactions. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Benzoyl Bromide

Carbon-Carbon Bond Forming Reactions Involving the Acyl Moiety

Beyond reactions with organometallics, the acyl group of 4-(trifluoromethyl)benzoyl bromide can participate directly in other crucial carbon-carbon bond-forming reactions.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming a ketone. chemguide.co.uklibretexts.org In this reaction, this compound serves as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.org

The mechanism begins with the Lewis acid coordinating to the bromine atom of the acyl bromide, which polarizes the C-Br bond and facilitates its cleavage to form a highly electrophilic acylium ion. scribd.com This acylium ion, [4-(CF₃)C₆H₄CO]⁺, is resonance-stabilized. It is then attacked by the π-electrons of an electron-rich aromatic substrate (like benzene (B151609) or toluene) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (such as the [AlCl₃Br]⁻ complex) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the aryl ketone product. scribd.com

Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product ketone is deactivated towards further acylation, preventing polyacylation products. libretexts.org The reaction of this compound with benzene, for example, produces 4-(trifluoromethyl)benzophenone.

General Reaction Scheme for Friedel-Crafts Acylation:

Ar-COBr + Arene + AlCl₃ → Ar-CO-Arene + HBr + AlCl₃

Where Ar = 4-(CF₃)C₆H₄-

| Aromatic Substrate | Lewis Acid Catalyst | Major Product |

| Benzene | AlCl₃ | 4-(Trifluoromethyl)benzophenone |

| Toluene | AlCl₃ | 4-Methyl-4'-(trifluoromethyl)benzophenone |

| Anisole | FeCl₃ | 4-Methoxy-4'-(trifluoromethyl)benzophenone |

This table presents examples of Friedel-Crafts acylation reactions.

Cross-Coupling Methodologies

This compound, as an acyl halide, is a potent electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The trifluoromethyl group at the para-position enhances the reactivity of the acyl bromide by increasing the electrophilicity of the carbonyl carbon, making it an excellent substrate for these transformations. While acyl bromides are generally more reactive and sometimes less stable than their chloride counterparts, their heightened reactivity can be advantageous in couplings with less reactive organometallic reagents.

Common cross-coupling reactions for acyl halides include the Suzuki, Stille, Heck, and Sonogashira reactions. biorxiv.orgcsbsju.eduwalisongo.ac.idlibretexts.org The general catalytic cycle for these processes typically involves three key steps: oxidative addition of the acyl bromide to a low-valent palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the final ketone product and regenerate the palladium(0) catalyst. biorxiv.orgcsbsju.edu

Suzuki-Miyaura Coupling: This reaction pairs the acyl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. biorxiv.org The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. biorxiv.orgsigmaaldrich.com The reaction is highly valued for the operational simplicity and the low toxicity of the boron-based reagents. tcichemicals.com For instance, a derivative, 2-(4-(Trifluoromethyl)benzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, has been shown to undergo Suzuki-Miyaura coupling with phenylboronic acid to produce the corresponding unsymmetrical ketone in excellent yield, demonstrating the feasibility of coupling this trifluoromethylated benzoyl system. acs.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the nucleophilic partner. csbsju.edursc.org A significant advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups, although their toxicity is a notable drawback. rsc.org The mechanism is similar to the Suzuki coupling but does not typically require a base for activation of the organometallic reagent. csbsju.edu

Heck Reaction: While the conventional Heck reaction couples aryl halides with alkenes, a decarbonylative variation can occur with acyl halides. walisongo.ac.id In such cases, the initially formed acyl-palladium intermediate can extrude carbon monoxide (CO) to generate an aryl-palladium species, which then proceeds through the standard Heck catalytic cycle. A decarbonylative Heck cross-coupling has been successfully performed by reacting a 4-(trifluoromethyl)benzoyl derivative with styrene, showcasing a pathway to form stilbene-type structures from this scaffold. acs.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the acyl halide with a terminal alkyne. libretexts.org It uniquely employs a dual catalytic system, typically involving a palladium complex and a copper(I) co-catalyst. libretexts.orgfluorine1.ru The copper salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. fluorine1.ru This method provides a direct route to aryl alkynyl ketones.

The table below summarizes the key features of these cross-coupling methodologies as they apply to acyl halides like this compound.

| Reaction | Nucleophile | Catalyst System | Key Features | Potential Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(0) catalyst, Base | Mild conditions, low toxicity of reagents. tcichemicals.com | 4-(Trifluoromethyl)phenyl ketone |

| Stille | Ar-SnR₃ | Pd(0) catalyst | High functional group tolerance, no base required. csbsju.edursc.org | 4-(Trifluoromethyl)phenyl ketone |

| Heck (Decarbonylative) | Alkene | Pd(0) catalyst, Base | Forms C-C bond with CO extrusion. walisongo.ac.idacs.org | Substituted Styrene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms aryl alkynyl ketones. libretexts.org | 4-(Trifluoromethyl)phenyl alkynyl ketone |

Radical Reactions and Mechanistic Pathways of Trifluoromethylbenzoyl Radicals

Beyond two-electron ionic pathways, this compound can be a precursor to the 4-(Trifluoromethyl)benzoyl radical. Acyl radicals are important intermediates in organic synthesis, capable of participating in a variety of transformations. The generation of the 4-(Trifluoromethyl)benzoyl radical can be initiated through single-electron transfer (SET) processes, often mediated by photoredox catalysis or interaction with transition metals.

Mechanistic studies on the oxidative amidation of 4-chlorobenzaldehyde (B46862) provide strong evidence for the formation of benzoyl radical intermediates. chegg.com In these studies, the reaction was conducted in the presence of a radical scavenger, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). The isolation of the corresponding TEMPO adduct confirmed the presence of a benzoyl radical, which was proposed to form via hydrogen abstraction from the aldehyde. chegg.comnih.gov A similar pathway can be envisioned for the generation of the 4-(Trifluoromethyl)benzoyl radical from its corresponding aldehyde, which is a close relative of the benzoyl bromide.

Once formed, the 4-(Trifluoromethyl)benzoyl radical is stabilized by conjugation with the aromatic ring. The resonance stabilization delocalizes the unpaired electron across the carbonyl group and the benzene ring. The stability of benzyl-type radicals is well-documented, contributing to their accessibility as reaction intermediates. acs.org

The subsequent reactions of the trifluoromethylbenzoyl radical define the product outcome. Key mechanistic pathways include:

Radical Coupling: The acyl radical can couple with other radical species present in the reaction medium. For example, in the aforementioned amidation study, the acyl radical coupled with an aminyl radical to form the final amide product. chegg.comnih.gov

Addition to Unsaturated Systems: The acyl radical can add to alkenes or alkynes, initiating a radical chain reaction or leading to functionalized products after a subsequent termination step.

Decarbonylation: A common pathway for acyl radicals is the loss of carbon monoxide (CO) to form an aryl radical (the 4-trifluoromethylphenyl radical in this case). This subsequent aryl radical can then undergo further reactions, such as hydrogen atom abstraction or addition to π-systems.

The propensity for decarbonylation versus other pathways depends on the stability of the acyl radical and the reaction conditions. The strong electron-withdrawing nature of the CF₃ group can influence the bond dissociation energy of the acyl C-CO bond and affect the rate of decarbonylation.

Mechanistic investigations to confirm the presence and behavior of these radicals often employ specific experimental techniques:

Radical Trapping: As mentioned, the use of radical scavengers like TEMPO or butylated hydroxytoluene (BHT) is a common method to intercept and identify radical intermediates. rsc.orgwikipedia.org

Radical Clock Experiments: These experiments use a reactant that can undergo a characteristic unimolecular rearrangement at a known rate if a radical is formed. The observation of rearranged products provides evidence for a radical intermediate and can give insight into the timescale of the reaction steps. viu.ca

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique directly detects species with unpaired electrons, providing definitive proof of a radical's existence and potentially offering information about its structure. wikipedia.org

Kinetic and Thermodynamic Parameters Governing this compound Reactivity

The reactivity of this compound is quantitatively described by kinetic and thermodynamic parameters. The electron-withdrawing trifluoromethyl group (CF₃) exerts a powerful influence on these parameters, primarily through its inductive and resonance effects.

Kinetic Effects: The rate of reactions involving this compound is significantly enhanced compared to unsubstituted benzoyl bromide, particularly in nucleophilic acyl substitution reactions. This is due to the CF₃ group's ability to stabilize the negative charge that develops in the transition state of the rate-determining step (e.g., the formation of the tetrahedral intermediate).

The Hammett equation provides a framework for quantifying this electronic effect. wikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ). The 4-trifluoromethyl group has a large positive para-substituent constant (σₚ = +0.54), indicating its strong electron-withdrawing nature. csbsju.edu For reactions with a positive reaction constant (ρ > 0), such as nucleophilic acyl substitution, this large σₚ value leads to a significant increase in the reaction rate. For example, in the methanolysis of substituted benzoyl chlorides, a reaction that proceeds via a tetrahedral intermediate, a positive ρ value of +1.47 is observed, indicating that electron-withdrawing groups like CF₃ accelerate the reaction. csbsju.edu

| Substituent (X) in X-C₆H₄COCl | Hammett Constant (σₚ) | Relative Rate Effect |

| -OCH₃ | -0.27 | Rate Decreases |

| -CH₃ | -0.17 | Rate Decreases |

| -H | 0.00 | Baseline |

| -Br | +0.23 | Rate Increases |

| -CF₃ | +0.54 | Strong Rate Increase |

| -NO₂ | +0.78 | Very Strong Rate Increase |

| Data sourced from Hammett constant tables. csbsju.edu |

Computational studies and experimental findings on related compounds have shed light on the energetic aspects. For instance, DFT calculations on the 1,6-elimination of a benzyl-caged probe showed that the presence of a benzylic CF₃ group significantly reduces the activation energy barrier (ΔG‡) for the reaction compared to the non-fluorinated analogue. biorxiv.orgnih.govresearchgate.net This acceleration is attributed to the stabilization of developing negative charge in the transition state by the strongly electron-withdrawing CF₃ group. nih.gov While this example involves a benzyl (B1604629) system, the principles are directly applicable to the stabilization of transition states in reactions at the benzoyl carbonyl carbon. The enhanced electrophilicity of the carbonyl carbon in this compound makes the initial bond formation with a nucleophile both kinetically faster and thermodynamically more favorable.

Advanced Applications of 4 Trifluoromethyl Benzoyl Bromide in Organic Synthesis

Strategic Building Block for Diverse Trifluoromethylated Organic Scaffolds

There is a significant lack of specific research findings in peer-reviewed journals detailing the use of 4-(Trifluoromethyl)benzoyl bromide as a versatile building block for a wide array of trifluoromethylated organic structures. While the trifluoromethyl (-CF3) group is of high interest in medicinal chemistry and materials science for its unique electronic properties and metabolic stability, the scientific community's published work appears to favor other reagents, such as the more common 4-(trifluoromethyl)benzoyl chloride, for the introduction of the 4-(trifluoromethyl)benzoyl moiety.

Utility in the Preparation of Complex Aromatic and Heterocyclic Intermediates

The most substantiated application of this compound is in the acylation of amines to form amides. Patent documentation describes its reaction with various amino-substituted heterocyclic compounds, such as aminoisoxazoles and aminothiadiazoles, to produce N-heterocyclic benzamides. google.com These reactions are fundamental in creating potential herbicidal agents.

The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoyl bromide, leading to the formation of an amide bond and the elimination of hydrogen bromide.

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Product Class | Application Area |

| This compound | Heterocyclic Amine (e.g., 3-tert.-butyl-5-aminoisoxazole) | N-Heterocyclic Benzamide | Agrochemical google.com |

This table illustrates the general synthetic utility described in patent literature. Specific reaction yields and optimized conditions are not extensively detailed in the available public documents.

Beyond this, specific examples of its utility in synthesizing other complex aromatic or a broader range of heterocyclic intermediates are not well-documented in accessible scientific literature.

Contribution to the Synthesis of Precursors for Advanced Materials Science

Derivatization Applications in Analytical and Preparative Chemical Methodologies

The use of this compound as a derivatizing agent for analytical purposes, such as enhancing detectability in chromatography (GC or HPLC), is not described in the available literature. While acyl halides are sometimes used for such derivatizations of alcohols and amines, no methods specifically employing this reagent have been published. Similarly, its application in preparative methodologies beyond basic acylation is not documented.

Computational and Spectroscopic Characterization of 4 Trifluoromethyl Benzoyl Bromide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a deep understanding of the molecular structure, electronic properties, and reactivity of a compound. For 4-(Trifluoromethyl)benzoyl bromide, these theoretical studies would be invaluable in predicting its behavior in chemical reactions and its spectroscopic signatures.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a basis set such as B3LYP/6-311+G(d,p), would be used to determine its most stable three-dimensional geometry.

The geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. It is anticipated that the benzene (B151609) ring would exhibit a largely planar structure, with the trifluoromethyl and benzoyl bromide groups as substituents. The electronic structure analysis would provide insights into the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing trifluoromethyl and carbonyl groups on the aromatic system.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO is anticipated to be centered around the carbonyl group and the trifluoromethyl group. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo chemical reactions. The energy gap for the analogous 4-(trifluoromethyl)benzyl bromide has been reported, and a similar value would be expected for the benzoyl bromide derivative, with slight modifications due to the presence of the carbonyl group.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound would likely show regions of negative potential (red) around the electronegative oxygen, fluorine, and bromine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the benzene ring, marking them as sites for potential nucleophilic attack. This charge distribution is a direct consequence of the electron-withdrawing nature of the trifluoromethyl and carbonyl functionalities.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. A prominent and sharp absorption band would be expected in the region of 1750-1790 cm⁻¹ due to the C=O stretching vibration of the acyl bromide. Other significant bands would include those for the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range, and the C-Br stretching vibration, which would appear at lower wavenumbers. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Carbonyl (C=O) Stretch | 1750-1790 |

| Aromatic C=C Stretch | 1450-1600 |

| C-F Stretch | 1100-1350 |

This table is a prediction based on characteristic functional group frequencies and data from analogous compounds.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule. The symmetric stretching vibrations of the benzene ring are often strong in the Raman spectrum. The C-Br and C-CF₃ symmetric stretching modes would also be expected to be Raman active. A detailed analysis of the Raman spectrum would aid in a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Carbonyl (C=O) Stretch | 1750-1790 |

| Aromatic Ring Breathing | ~1000 |

| C-CF₃ Symmetric Stretch | 700-800 |

This table is a prediction based on characteristic functional group frequencies and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the para-substitution pattern on the benzene ring, the four aromatic protons will appear as a set of two distinct signals, each integrating to two protons. These will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing benzoyl bromide group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the trifluoromethyl group. The coupling between these adjacent aromatic protons typically results in a doublet splitting pattern for each signal.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1-8.3 | Doublet | 2H | Aromatic protons ortho to -COBr |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the trifluoromethyl carbon, and the four unique aromatic carbons. The carbonyl carbon (C=O) is highly deshielded and will appear at a low field, typically in the range of 160-170 ppm. The carbon of the trifluoromethyl group (-CF₃) will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons will also exhibit distinct chemical shifts, with the carbon attached to the trifluoromethyl group and the carbon attached to the carbonyl group showing quartet and singlet signals, respectively. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of both the trifluoromethyl and benzoyl bromide groups. Spectral data for the analogous compound, 4-(trifluoromethyl)benzoyl chloride, shows a carbonyl carbon at approximately 165.9 ppm and the trifluoromethyl carbon as a quartet centered around 123.8 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~165 | Singlet | Carbonyl carbon (C=O) |

| ~135 (q, J ≈ 33 Hz) | Quartet | Aromatic carbon attached to -CF₃ |

| ~133 | Singlet | Aromatic carbon attached to -COBr |

| ~130 | Singlet | Aromatic CH |

| ~126 (q, J ≈ 4 Hz) | Quartet | Aromatic CH |

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. This signal will appear as a singlet since there are no adjacent NMR-active nuclei to cause splitting. The chemical shift of the -CF₃ group is typically observed in the region of -60 to -65 ppm relative to a standard such as CFCl₃. For instance, the ¹⁹F NMR spectrum of the similar compound, methyl 4-(trifluoromethyl)benzoate, displays a singlet at approximately -63.21 ppm. chemicalbook.com

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₄BrF₃O). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units and having nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation is the loss of the bromine atom to form the stable 4-(trifluoromethyl)benzoyl cation. Another significant fragmentation pathway could involve the loss of a carbonyl group (CO), leading to a 4-(trifluoromethyl)phenyl radical cation. Further fragmentation of the aromatic ring can also be observed. The mass spectrum of the related 4-(trifluoromethyl)benzoyl chloride shows a molecular ion and characteristic fragments corresponding to the loss of Cl and CO. nist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 254/256 | [C₈H₄BrF₃O]⁺ (Molecular ion) |

| 175 | [C₈H₄F₃O]⁺ (Loss of Br) |

X-Ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS analysis would provide information on the core level binding energies of carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and bromine (Br 3d).

The C 1s spectrum would be complex, with distinct peaks corresponding to the different chemical environments of the carbon atoms: the C-C/C-H bonds of the aromatic ring, the C-CF₃ bond, the C=O of the carbonyl group, and the C-Br bond. The F 1s spectrum is expected to show a single major peak, characteristic of the C-F bonds in the trifluoromethyl group, typically around 688-689 eV. xpsfitting.com The O 1s signal for the carbonyl oxygen would appear around 531-532 eV. The Br 3d spectrum would show a doublet (3d₅/₂ and 3d₃/₂) characteristic of an organic bromide. This technique can be particularly useful for confirming the presence and chemical state of the fluorine and bromine atoms on the surface of materials functionalized with this compound.

X-Ray Diffraction for Solid-State Crystal Structure Determination

As of now, a publicly available crystal structure for this compound has not been reported. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing a benchmark for computational studies and a deeper understanding of its solid-state properties and intermolecular interactions. The analysis of crystal structures of similar aromatic acyl bromides could provide insights into the expected packing motifs and non-covalent interactions, such as halogen bonding, that might be present in the crystal lattice of this compound. mdpi.com

Sustainable Chemistry and Future Research Trajectories for 4 Trifluoromethyl Benzoyl Bromide

Development of Environmentally Benign Synthetic Methodologies

A primary focus of modern chemical synthesis is the reduction of environmental impact. For 4-(Trifluoromethyl)benzoyl bromide and its derivatives, this involves moving away from traditional methods that often rely on hazardous solvents and produce significant waste, towards processes that are inherently safer and more efficient.

Solvent-Free and Atom-Economical Processes

The concepts of solvent-free reactions and atom economy are central to green chemistry. nih.gov Atom economy, in particular, seeks to maximize the incorporation of reactant atoms into the final product, thus minimizing waste. nih.gov Synthetic methods that involve the simple addition or combination of building blocks, with other reagents needed only in catalytic amounts, represent the ideal in atom economy. nih.gov

While direct solvent-free synthesis of this compound is an area for future development, related transformations highlight the potential of these approaches. For instance, mechanochemistry, using techniques like ball-milling or simple pestle and mortar grinding, has emerged as a powerful method for conducting solvent-free chemical reactions. researchgate.net Another promising avenue is the use of microwave irradiation to accelerate reactions between neat reactants, often in conjunction with mineral-supported catalysts. researchgate.net

A pertinent example is the organocatalytic synthesis of N-acyl saccharins from aldehydes, which can be performed under solvent-free conditions. acs.org In a related procedure for synthesizing 2-(4-(Trifluoromethyl)benzoyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the precursor 4-(trifluoromethyl)benzaldehyde (B58038) was reacted with saccharin (B28170) using tert-butyl hydroperoxide (TBHP) as an oxidant and cetyltrimethylammonium bromide (CTAB) as a catalyst, achieving a high yield of 80% on a gram scale. acs.org Such processes demonstrate the feasibility of moving towards more sustainable, solvent-minimal conditions for reactions involving the 4-(trifluoromethyl)benzoyl moiety.

Biocatalytic and Organocatalytic Transformations

Organocatalysis and biocatalysis offer powerful tools for conducting chemical transformations with high selectivity under mild conditions, avoiding the use of toxic heavy metals.

Organocatalysis: As noted above, the synthesis of activated amides from aldehydes can be achieved using an organocatalytic approach with a surfactant catalyst like CTAB. acs.org Control experiments have shown that the bromide anion of CTAB plays a crucial role in facilitating the reaction, as using the starting materials without the surfactant only yielded the corresponding carboxylic acid. acs.org This highlights a novel application of surfactant-based catalysis in nonaqueous conditions, opening pathways for more efficient and selective functional group transformations. acs.org

Biocatalysis: The use of enzymes for synthetic chemistry is a rapidly expanding field. While no enzymes are currently known to naturally catalyze trifluoromethylation, recent research has demonstrated the remarkable potential of engineered metalloenzymes for this purpose. nih.gov In one groundbreaking study, a nonheme iron enzyme, hydroxymandelate synthase (AoHMS), was engineered to generate trifluoromethyl radicals from a hypervalent iodine(III) reagent. nih.gov This biocatalyst could then direct the radicals for the enantioselective trifluoromethyl azidation of various alkene substrates, achieving yields up to 73% and an enantiomeric ratio of 96:4. nih.gov

In another significant advance, cytochrome c from Hydrogenobacter thermophilus was engineered to catalyze the asymmetric N–H bond insertion of aryl amines with a trifluoromethyl-containing diazo compound. nih.gov This biocatalytic platform provides access to valuable chiral α-trifluoromethyl amines with high yields (up to >99%) and excellent enantioselectivity (up to 99.5:0.5 er), a transformation that has no direct chemocatalytic equivalent. nih.gov These studies pave the way for future research where enzymes could be tailored to recognize and transform substrates like this compound or its derivatives, enabling highly selective and sustainable syntheses of complex chiral molecules.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalysts is critical for unlocking new reaction pathways and improving the efficiency of existing ones. For a substrate like this compound, whose reactivity is influenced by the electron-withdrawing nature of the CF₃ group, tailored catalytic systems are essential. Research is moving beyond traditional stoichiometric reagents towards catalytic cycles that offer higher turnover and milder reaction conditions.

Future work includes exploring advanced transition-metal catalysts, such as palladium or copper complexes, for cross-coupling and cyclization reactions. For example, transition-metal-catalyzed decarboxylative cyclization of N-benzoyl 4-trifluoromethyl benzoxazinones has been shown to be an efficient method for constructing tetra-substituted 3,1-benzoxazines. Furthermore, the development of photoredox catalysis, which uses light to drive chemical reactions, offers new possibilities. The combination of photoredox catalysts with organocatalysis has been successfully applied to the enantioselective α-trifluoromethylation of aldehydes, demonstrating a powerful synergy between two catalytic modes.

The biocatalytic systems discussed previously, utilizing engineered enzymes like AoHMS and cytochrome c, represent a frontier in catalysis. nih.govnih.gov These enzymatic catalysts offer unparalleled selectivity, operating in aqueous media at ambient temperatures, and their substrate scope can be expanded through directed evolution. The application of such systems to reactions involving the 4-(trifluoromethyl)benzoyl scaffold could lead to highly efficient and enantioselective routes for producing high-value pharmaceutical intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous-flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing and discovery. fu-berlin.de These technologies offer superior control over reaction parameters, enhanced safety, and the potential for rapid library synthesis and process optimization.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for reactions involving highly reactive intermediates like acyl halides. An automated and scalable continuous-flow route has been developed for the rapid introduction of trifluoromethyl groups onto various heterocycles using trifluoroacetic anhydride (B1165640) (TFAA). acs.org By optimizing temperature, pressure, and stoichiometry within the flow reactor, a quantitative yield (>99%) of a trifluoromethylated imidazopyridine was achieved. acs.org

| Temperature (°C) | Pressure (bar) | TFAA:TEA Ratio | Yield (%) |

|---|---|---|---|

| 80 | 1 | 1.2 : 1.3 | 80 |

| 80 | 6 | 2.4 : 2.6 | >99 |

Automated synthesis platforms, often integrating flow modules, are accelerating drug discovery. sigmaaldrich.comchimia.ch These systems can perform multistep syntheses with minimal manual intervention, using pre-packed reagent cartridges and pre-programmed protocols. sigmaaldrich.comchimia.ch A relevant example is the synthesis of 1-(4-(trifluoromethyl)phenyl)pyrrolidine, which was achieved using a photoreactor integrated into an automated flow system. fu-berlin.de The ability to rapidly generate libraries of compounds, as demonstrated by automated synthesizers, holds immense potential for exploring the chemical space around the 4-(trifluoromethyl)benzoyl scaffold for applications in medicinal chemistry. fu-berlin.de

Stereoselective Transformations and Asymmetric Synthesis Involving this compound

The creation of molecules with specific three-dimensional arrangements is crucial in fields like pharmacology, where stereoisomers can have vastly different biological activities. The trifluoromethyl group can exert a significant influence on the stereochemical outcome of reactions.

For example, the use of a 4-trifluoromethylbenzyl protecting group has been shown to substantially increase 1,2-cis-selectivity in glycosylation reactions. This stereodirecting effect highlights how the electronic properties of the trifluoromethylated moiety can be harnessed to control reaction outcomes.

The future of asymmetric synthesis involving this compound class lies heavily in catalysis. As detailed previously, both organocatalytic and biocatalytic methods have proven highly effective for creating chiral molecules containing trifluoromethyl groups. Engineered enzymes, in particular, offer a pathway to products with very high enantiomeric excess. The biocatalytic N-H insertion reaction using an engineered cytochrome c, for instance, can be tuned to produce opposite enantiomers of α-trifluoromethyl amino esters simply by changing the diazo reagent, demonstrating remarkable enantiodivergence. nih.gov

| Carbene Donor | Product Enantiomer | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Benzyl (B1604629) 2-diazotrifluoropropanoate | (R) | >99 | 95:5 |

| Methyl 2-diazotrifluoropropanoate | (S) | 99 | 5:95 |

This level of control, enabling access to specific stereoisomers, is invaluable for the synthesis of complex, biologically active molecules and represents a key area for future research involving this compound.

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model molecular structures, predict reactivity, and understand reaction mechanisms at a level of detail that is often inaccessible through experiments alone. rsc.orgnih.gov For this compound, theoretical predictions are crucial for guiding the rational design of new experiments and catalysts.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and properties of molecules. DFT calculations have been performed to study the reactivity of benzyl bromides in nucleophilic substitution reactions and to understand the effect of substituents on activation energies. researchgate.net For instance, computational studies have supported the experimental observation that a benzylic CF₃ group can lower the activation energy barrier for certain elimination reactions, thereby accelerating the process. nih.gov

Theoretical methods are also used to analyze and interpret experimental data. For a related compound, 4-(trifluoromethoxy)benzyl bromide, DFT calculations were used to predict and assign its UV-visible and NMR spectra. ijsrset.com Furthermore, computational tools like Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-poor regions of a molecule, predicting sites of electrophilic and nucleophilic attack and thus guiding reaction design. nih.gov In drug discovery, computational approaches such as inverse virtual screening are used to predict the biological targets of molecules synthesized from reagents like 4-(trifluoromethyl)benzyl bromide, helping to elucidate their mechanism of action. acs.org The synergy between theoretical prediction and experimental validation accelerates the discovery process, making it a cornerstone of future research trajectories.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(trifluoromethyl)benzoyl bromide with high purity?

- Methodological Answer : The compound can be synthesized via bromination of 4-(trifluoromethyl)benzoic acid derivatives using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Alternatively, direct substitution of the hydroxyl group in 4-(trifluoromethyl)benzoyl chloride with bromide ions (e.g., using HBr or NaBr) under controlled conditions may yield the target compound. Purification via vacuum distillation or recrystallization in anhydrous solvents (e.g., dichloromethane/hexane) is critical to remove residual acids or di-brominated by-products .

Q. What analytical techniques are effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Essential for confirming the presence and chemical environment of the trifluoromethyl group. The CF₃ group typically appears as a singlet near -60 to -70 ppm .

- 1H/13C NMR : Identifies aromatic protons and carbonyl carbon signals. The benzoyl bromide carbonyl carbon typically resonates at ~165-170 ppm.

- Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Br⁻) confirm molecular weight and structural integrity.

- IR Spectroscopy : Strong C=O stretching vibrations (~1750 cm⁻¹) and C-Br stretches (~550 cm⁻¹) provide additional validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors.

- Storage : Store in airtight, amber glass containers under inert gas (e.g., N₂ or Ar) at 2–8°C to minimize hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated by-products during synthesis?

- Methodological Answer :

- Stoichiometry Control : Use a slight excess of brominating agent (e.g., PBr₃) to ensure complete conversion while avoiding over-bromination.

- Temperature Modulation : Maintain temperatures below 0°C during reagent addition to suppress side reactions.

- Catalytic Additives : Introduce Lewis acids (e.g., ZnBr₂) to enhance regioselectivity. Monitor reaction progress via TLC or in situ FTIR to terminate at optimal conversion .

Q. What strategies mitigate hydrolysis of this compound during storage and experiments?

- Methodological Answer :

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF, DCM) and molecular sieves (3Å) during storage.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.

- Stabilizers : Add stabilizers like hydroquinone (0.1–1 wt%) to inhibit radical-mediated degradation .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic acyl substitutions?

- Methodological Answer : The CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols). This enhances reaction rates in amidation or esterification but may also promote side reactions (e.g., hydrolysis). Computational studies (DFT) can quantify the electronic effects, while Hammett parameters (σₚ ≈ 0.54 for CF₃) correlate with experimental kinetics .

Q. What are common impurities in this compound synthesis, and how are they resolved?

- Methodological Answer :

- By-Products : Di-brominated analogs (e.g., 3,5-dibromo-4-(trifluoromethyl)benzoyl bromide) or hydrolyzed derivatives (4-(trifluoromethyl)benzoic acid).

- Separation Techniques :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (5–20% v/v).

- Crystallization : Differential solubility in ethanol/water mixtures isolates the pure product.

- Analytical Confirmation : LC-MS or GC-MS with internal standards quantifies impurity levels .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported 19F NMR chemical shifts for the trifluoromethyl group?

- Methodological Answer : Variations in shift values (e.g., -63 ppm vs. -68 ppm) may arise from solvent polarity, temperature, or concentration differences. Calibrate spectra using an internal standard (e.g., CFCl₃ at 0 ppm) and replicate conditions from literature sources. Cross-validate with X-ray crystallography or computational modeling to confirm structural assignments .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.